Adb-hexinaca

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H30N4O2 |

|---|---|

Molecular Weight |

358.5 g/mol |

IUPAC Name |

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-hexylindazole-3-carboxamide |

InChI |

InChI=1S/C20H30N4O2/c1-5-6-7-10-13-24-15-12-9-8-11-14(15)16(23-24)19(26)22-17(18(21)25)20(2,3)4/h8-9,11-12,17H,5-7,10,13H2,1-4H3,(H2,21,25)(H,22,26) |

InChI Key |

PZMLDAGKYPJWHJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(=O)N)C(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Adb-hexinaca chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

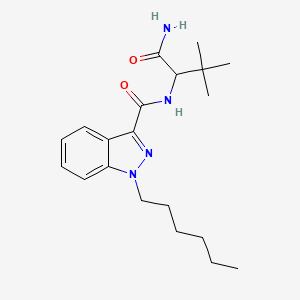

ADB-HEXINACA is a synthetic cannabinoid receptor agonist (SCRA) that has emerged as a compound of interest within the scientific and forensic communities. As a derivative of the indazole-3-carboxamide class of synthetic cannabinoids, it shares structural similarities with other potent agonists. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and known pharmacological characteristics of this compound, intended to serve as a valuable resource for researchers and professionals in drug development and forensic analysis.

Chemical Structure and Physicochemical Properties

This compound, also known as ADB-HINACA, is characterized by an indazole core, a hexyl tail, and a tert-leucinamide head group. Its chemical structure plays a crucial role in its interaction with cannabinoid receptors.

IUPAC Name: N-(1-carbamoyl-2,2-dimethyl-propyl)-1-hexyl-indazole-3-carboxamide[1]

Chemical Formula: C₂₀H₃₀N₄O₂[1]

Molecular Weight: 358.5 g/mol [1]

The key structural features of this compound include the N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl) group, which is critical for its cannabimimetic activity, and the 1-hexyl chain, which influences its lipophilicity and binding affinity to the cannabinoid receptors.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₀N₄O₂ | [1] |

| Molecular Weight | 358.5 g/mol | [1] |

| IUPAC Name | N-(1-carbamoyl-2,2-dimethyl-propyl)-1-hexyl-indazole-3-carboxamide | [1] |

| CAS Number | Not Available | [1] |

| Appearance | Reported in plant-like material | [1] |

| Solubility | Soluble in methanol | [2] |

Pharmacological Properties

This compound acts as a potent agonist at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, with a higher affinity for the CB2 receptor. Its psychoactive effects are primarily mediated through its action on the CB1 receptor in the central nervous system.

Receptor Binding and Functional Activity

Studies have quantified the interaction of this compound with cannabinoid receptors, providing insights into its potency and efficacy.

| Assay | Receptor | Value |

| Fluorescence-Based Membrane Potential Assay (pEC₅₀) | CB1 | 8.27 ± 0.14 M |

| Fluorescence-Based Membrane Potential Assay (Eₘₐₓ) | CB1 | 793 ± 42.5% |

| β-arrestin 2 Recruitment Assay (pEC₅₀) | CB1 | 7.87 ± 0.12 M |

| β-arrestin 2 Recruitment Assay (Eₘₐₓ) | CB1 | 124 ± 5% |

pEC₅₀ represents the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Eₘₐₓ represents the maximum effect of the drug.

Signaling Pathways

As a cannabinoid receptor agonist, this compound initiates a cascade of intracellular signaling events upon binding to the CB1 receptor, which is a G-protein coupled receptor (GPCR). The primary signaling pathway involves the inhibition of adenylyl cyclase and the modulation of ion channels, leading to a decrease in neuronal excitability. Additionally, this compound stimulates the recruitment of β-arrestin 2, a protein involved in receptor desensitization and internalization, as well as G-protein-independent signaling.

Caption: Signaling pathway of this compound at the CB1 receptor.

Experimental Protocols

Detailed experimental protocols are essential for the accurate identification and quantification of this compound and for studying its pharmacological effects.

Synthesis of this compound

A detailed, step-by-step protocol for the synthesis of this compound is not publicly available in the reviewed literature. However, the general synthesis of indazole-3-carboxamide synthetic cannabinoids involves the alkylation of an indazole-3-carboxylic acid ester followed by amidation with the appropriate amine. For this compound, this would involve the reaction of a 1-hexyl-1H-indazole-3-carboxylic acid derivative with L-tert-leucinamide.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common technique for the identification of this compound in seized materials.

-

Sample Preparation: Dilution in methanol.[2]

-

Instrumentation: Agilent 5975 Series GC/MSD System.[2]

-

Column: Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm).[2]

-

Carrier Gas: Helium (Flow: 1.46 mL/min).[2]

-

Temperatures:

-

Oven Program: 50 °C for 0 min, then ramped at 30 °C/min to 340 °C and held for 2.3 min.[2]

-

Injection: 1 µL, splitless.[2]

-

MS Parameters:

-

Retention Time: Approximately 7.97 min.[2]

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

LC-QTOF-MS is utilized for the analysis of this compound and its metabolites, particularly in biological matrices.

-

Instrumentation: Agilent 1290 Infinity UHPLC system coupled to an Agilent 6550 iFunnel QTOF mass spectrometer with a Dual Agilent Jet Stream electrospray ionization (ESI) source.[3]

-

Mobile Phases:

-

Gradient: 1% B (0-0.6 min), 1-20% B (0.6-0.7 min), 20-85% B (0.7-13 min), 85-95% B (13-15 min), 95% B (15-18 min), 95-1% B (18-18.1 min), and 1% B (18.1-19 min).[3]

-

Flow Rate: 0.5 mL/min.[3]

-

Column Temperature: 60°C.[3]

Metabolism Studies

The metabolism of this compound has been investigated using human hepatocytes to identify its major metabolites.

-

Incubation: The (S)-enantiomer of this compound (5 µM) is incubated with pooled human hepatocytes (100,000 cells) in a total volume of 100 µL of cell culture media.[4]

-

Time Points: Incubations are carried out for 0, 0.5, 1, and 3 hours.[4]

-

Termination: The reaction is stopped by the addition of 100 µL of ice-cold acetonitrile.[4]

-

Sample Processing: After centrifugation at 1,100 g for 15 min at 4°C, the supernatant is analyzed by LC-QTOF-MS.[4]

-

Major Metabolic Pathways: The primary metabolic transformations observed are mono-hydroxylation and ketone formation on the hexyl tail, as well as amide hydrolysis.[5]

β-Arrestin 2 Recruitment Assay

This assay is used to determine the functional activity of this compound in promoting the interaction between the CB1 receptor and β-arrestin 2.

-

Principle: A common method is the PathHunter® β-arrestin recruitment assay, which utilizes enzyme fragment complementation. The CB1 receptor is tagged with a small enzyme fragment, and β-arrestin 2 is tagged with a larger, complementing fragment. Agonist binding to the receptor induces the recruitment of β-arrestin 2, bringing the two enzyme fragments together to form an active enzyme that generates a detectable signal (e.g., chemiluminescence).

-

General Protocol:

-

Cells stably expressing the tagged CB1 receptor and β-arrestin 2 are seeded in microplates.

-

The cells are treated with varying concentrations of this compound.

-

After an incubation period, a substrate for the complemented enzyme is added.

-

The resulting signal is measured using a plate reader.

-

The data is analyzed to determine the pEC₅₀ and Eₘₐₓ values.

-

Conclusion

This compound is a potent synthetic cannabinoid with well-characterized interactions at the CB1 and CB2 receptors. This guide provides a foundational understanding of its chemical properties, pharmacological profile, and the analytical methods used for its detection and characterization. The provided experimental protocols for analysis and metabolism studies offer a starting point for researchers. Further investigation into its synthesis and a more detailed elucidation of its downstream signaling pathways will continue to be areas of importance for the scientific community.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. cfsre.org [cfsre.org]

- 3. diva-portal.org [diva-portal.org]

- 4. researchgate.net [researchgate.net]

- 5. The metabolic profile of the synthetic cannabinoid receptor agonist this compound using human hepatocytes, LC-QTOF-MS and synthesized reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of a Novel Synthetic Cannabinoid: A Technical Guide to the Discovery and Synthesis of ADB-HEXINACA

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic cannabinoid receptor agonist (SCRA), ADB-HEXINACA. First identified in early 2021, this compound represents a notable evolution in the landscape of new psychoactive substances (NPS), distinguished by its n-hexyl tail group.[1][2] This document details the discovery, synthesis, and pharmacological properties of this compound, presenting quantitative data in structured tables and outlining key experimental methodologies. Furthermore, this guide includes visualizations of its synthesis and biological signaling pathways to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

This compound, chemically identified as N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1-hexyl-1H-indazole-3-carboxamide, is a potent synthetic cannabinoid that has been detected in seized herbal materials and infused papers.[3] As a homolog of previously identified SCRAs such as ADB-BUTINACA and ADB-PINACA, its emergence highlights the continuing structural evolution of these designer drugs.[1] Pharmacological studies have confirmed that this compound is a potent and efficacious agonist at both the CB1 and CB2 cannabinoid receptors, raising concerns about its potential for abuse and adverse health effects.[2]

Discovery and Prevalence

The first detection of this compound occurred in the United Kingdom in April 2021.[3] Shortly thereafter, it was identified in the United States in seized herbal samples and on blotter papers in Scottish prisons.[3] Its prevalence has been noted to be on the rise in various jurisdictions, making it a significant compound of interest for forensic and clinical toxicology.[3][4]

Chemical Synthesis

The synthesis of this compound can be achieved through a multi-step process, which is outlined below. The general synthetic route involves the alkylation of an indazole core, followed by amide coupling with the appropriate amino acid derivative.

Synthesis Workflow

Experimental Protocol: Synthesis of this compound

A detailed, step-by-step protocol for the synthesis of this compound has been reported.[5] The following is a representative methodology:

Step 1: N-Alkylation of Methyl 1H-indazole-3-carboxylate

-

To a solution of methyl 1H-indazole-3-carboxylate in a suitable solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate).

-

Add 1-bromohexane to the mixture.

-

Stir the reaction mixture at room temperature for a specified duration (e.g., 12-24 hours) to yield methyl 1-hexyl-1H-indazole-3-carboxylate.

-

Isolate and purify the product using standard techniques such as extraction and column chromatography.

Step 2: Saponification

-

Dissolve the methyl 1-hexyl-1H-indazole-3-carboxylate in a mixture of methanol and water.

-

Add a base, such as sodium hydroxide, and heat the mixture to reflux.

-

Monitor the reaction until completion (e.g., by thin-layer chromatography).

-

Acidify the reaction mixture to precipitate the 1-hexyl-1H-indazole-3-carboxylic acid.

-

Filter and dry the product.

Step 3: Amide Coupling

-

Dissolve the 1-hexyl-1H-indazole-3-carboxylic acid in DMF.

-

Add a coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base like diisopropylethylamine (DIPEA).

-

Add L-tert-leucinamide to the reaction mixture.

-

Stir at room temperature until the reaction is complete.

-

Purify the final product, this compound, using techniques such as preparative high-performance liquid chromatography (HPLC).

Pharmacological Profile

This compound is a potent agonist at cannabinoid receptors, which are G-protein coupled receptors. Its activity has been characterized through various in vitro assays.

Quantitative Pharmacological Data

| Assay Type | Receptor | Parameter | Value | Reference |

| Membrane Potential Assay | CB1 | pEC50 (M) | 7.87 ± 0.12 | [2][5] |

| CB1 | Emax (%) | 124 ± 5 | [2][5] | |

| β-arrestin 2 Recruitment | CB1 | pEC50 (M) | 8.27 ± 0.14 | [2][5] |

| CB1 | Emax (%) | 793 ± 42.5 | [2][5] |

Cannabinoid Receptor Signaling

Upon binding to cannabinoid receptors, particularly the CB1 receptor, this compound initiates a cascade of intracellular signaling events. This includes the canonical G-protein-mediated pathway and the recruitment of β-arrestin 2.

Experimental Protocols: Pharmacological Assays

The following outlines the general methodologies for the key in vitro functional assays used to characterize this compound.[2][5]

4.3.1. Fluorescence-Based Membrane Potential Assay (for G-protein agonism)

-

Cell Culture: Utilize a cell line (e.g., HEK-293) stably expressing the human CB1 receptor and a G-protein-activated inwardly rectifying potassium (GIRK) channel.

-

Assay Preparation: Plate the cells in a multi-well format. Load the cells with a fluorescent membrane potential-sensitive dye.

-

Compound Addition: Add varying concentrations of this compound to the wells.

-

Signal Detection: Measure the change in fluorescence using a plate reader. Agonist activation of the CB1 receptor leads to GIRK channel opening, causing a change in membrane potential and thus a change in fluorescence.

-

Data Analysis: Plot the concentration-response curve and calculate the pEC50 and Emax values.

4.3.2. Nanoluciferase Complementation Reporter Assay (for β-arrestin 2 recruitment)

-

Cell Line: Employ a cell line engineered to express the CB1 receptor fused to one fragment of a nanoluciferase enzyme and β-arrestin 2 fused to the complementary fragment.

-

Assay Procedure: Plate the cells and add varying concentrations of this compound.

-

Signal Measurement: Upon agonist-induced recruitment of β-arrestin 2 to the receptor, the nanoluciferase fragments come into proximity, reconstituting a functional enzyme. Add the substrate and measure the resulting luminescence.

-

Data Analysis: Generate a concentration-response curve to determine the pEC50 and Emax for β-arrestin 2 recruitment.

Metabolism

In vitro studies using human hepatocytes have identified several metabolites of this compound.[4][6][7] The primary metabolic transformations occur on the hexyl tail and include monohydroxylation and ketone formation.[4][6] Amide hydrolysis is another significant metabolic pathway.[3][6] The major metabolite has been identified as the 5-oxo-hexyl product, with the 4-hydroxy-hexyl product also being a significant metabolite.[6] These metabolites are suggested as potential biomarkers for confirming this compound consumption.[4][6]

Conclusion

This compound is a potent synthetic cannabinoid that has rapidly emerged on the new psychoactive substances market. Its chemical synthesis is achievable through standard organic chemistry techniques, and its pharmacological profile reveals potent agonism at cannabinoid receptors, leading to the activation of both G-protein and β-arrestin signaling pathways. A thorough understanding of its synthesis, pharmacology, and metabolism is crucial for forensic identification, clinical management of intoxications, and the development of regulatory strategies. This technical guide provides a foundational resource for professionals in the fields of chemistry, pharmacology, and drug development to address the challenges posed by this compound and related compounds.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Synthesis and Functional Evaluation of Synthetic Cannabinoid Receptor Agonists Related to this compound. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. The metabolic profile of the synthetic cannabinoid receptor agonist this compound using human hepatocytes, LC-QTOF-MS and synthesized reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Functional Evaluation of Synthetic Cannabinoid Receptor Agonists Related to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. diva-portal.org [diva-portal.org]

- 7. researchgate.net [researchgate.net]

ADB-HEXINACA: A Technical Guide to its Mechanism of Action on Cannabinoid Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mechanism of action of ADB-HEXINACA, a synthetic cannabinoid receptor agonist (SCRA), at human cannabinoid receptors 1 (CB1) and 2 (CB2). This compound has emerged as a potent agonist at both receptors, with a distinct profile of functional activity. This document consolidates available quantitative data on its potency and efficacy, outlines detailed experimental protocols for key in vitro assays, and presents signaling pathways and experimental workflows through standardized diagrams. The information herein is intended to support research, drug development, and forensic analysis related to this novel psychoactive substance.

Introduction

This compound is a synthetic cannabinoid that has been identified in global recreational drug markets. Like other SCRAs, its pharmacological effects are primarily mediated through the activation of the CB1 and CB2 receptors, which are key components of the endocannabinoid system. The CB1 receptor is predominantly expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids, while the CB2 receptor is primarily found in the immune system and peripheral tissues, playing a role in inflammation and other physiological processes. Understanding the precise mechanism of action of this compound at these receptors is critical for predicting its pharmacological and toxicological profile.

Quantitative Pharmacological Data

Table 1: Functional Activity of this compound at Human Cannabinoid Receptors [1]

| Assay Type | Receptor | Parameter | Value |

| Membrane Potential Assay | CB1 | pEC50 | 7.87 ± 0.12 |

| Emax (%) | 124 ± 5 | ||

| CB2 | pEC50 | 8.27 ± 0.14 | |

| Emax (%) | 793 ± 42.5 | ||

| β-Arrestin 2 Recruitment Assay | CB1 | pEC50 | 8.27 ± 0.14 |

| Emax (%) | 793 ± 42.5 | ||

| CB2 | pEC50 | 7.87 ± 0.12 | |

| Emax (%) | 124 ± 5 |

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Emax is the maximum response achievable by an agonist, expressed as a percentage relative to a reference full agonist.

Signaling Pathways

Upon binding and activation by an agonist such as this compound, CB1 and CB2 receptors initiate a cascade of intracellular signaling events. These G protein-coupled receptors (GPCRs) primarily couple to inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, receptor activation leads to the modulation of ion channels and the activation of various protein kinase cascades, such as the mitogen-activated protein kinase (MAPK) pathway. Furthermore, agonist binding induces the recruitment of β-arrestin proteins, which play a crucial role in receptor desensitization, internalization, and G protein-independent signaling.

Caption: Cannabinoid Receptor Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of synthetic cannabinoid receptor agonists.

Radioligand Binding Assay (for Determination of Ki)

This assay measures the binding affinity of a compound to a receptor by competing with a radiolabeled ligand.

Experimental Workflow:

Caption: Radioligand Binding Assay Workflow.

Detailed Protocol:

-

Materials:

-

Cell membranes expressing human CB1 or CB2 receptors.

-

Radioligand (e.g., [3H]CP55,940).

-

Test compound (this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4).

-

Wash buffer (e.g., 50 mM Tris-HCl, 0.25% BSA, pH 7.4).

-

Glass fiber filters (e.g., GF/B).

-

Scintillation cocktail.

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add cell membranes, radioligand, and either this compound solution or buffer (for total binding) or a high concentration of a known cannabinoid agonist (for non-specific binding).

-

Incubate the plate at 30°C for 60-90 minutes.

-

Harvest the membranes by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Membrane Potential Assay (for Functional Activity)

This assay measures changes in the plasma membrane potential of cells expressing the receptor of interest upon agonist stimulation, which is an indicator of G-protein activation.

Experimental Workflow:

Caption: Membrane Potential Assay Workflow.

Detailed Protocol:

-

Materials:

-

Cells stably expressing human CB1 or CB2 receptors (e.g., HEK293 or AtT20 cells).

-

Cell culture medium and supplements.

-

Membrane potential-sensitive fluorescent dye kit.

-

Test compound (this compound).

-

Assay buffer.

-

-

Procedure:

-

Seed the cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

-

Prepare a solution of the fluorescent dye in assay buffer according to the manufacturer's instructions.

-

Remove the culture medium from the cells and add the dye solution.

-

Incubate the plate at room temperature or 37°C in the dark to allow for dye loading.

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the this compound solutions to the wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader. Readings can be taken kinetically over a period of time.

-

-

Data Analysis:

-

Calculate the change in fluorescence for each concentration of this compound.

-

Plot the change in fluorescence against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

-

β-Arrestin 2 Recruitment Assay (for Functional Activity and Biased Signaling)

This assay measures the recruitment of β-arrestin 2 to the activated receptor, a key event in receptor desensitization and G protein-independent signaling.

Experimental Workflow:

Caption: β-Arrestin 2 Recruitment Assay Workflow.

Detailed Protocol:

-

Materials:

-

Cells engineered to co-express the cannabinoid receptor of interest and a β-arrestin 2 fusion protein linked to a reporter system (e.g., NanoLuc Binary Technology).

-

Cell culture medium and supplements.

-

Test compound (this compound).

-

Substrate for the reporter system.

-

-

Procedure:

-

Seed the cells in a white-walled, clear-bottom 96- or 384-well plate and culture overnight.

-

Prepare serial dilutions of this compound in an appropriate assay buffer.

-

Add the this compound solutions to the wells.

-

Incubate the plate at 37°C for a specified period (e.g., 60-90 minutes).

-

Add the reporter substrate to the wells according to the manufacturer's protocol.

-

Measure the luminescence or fluorescence signal using a plate reader.

-

-

Data Analysis:

-

Plot the signal intensity against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) for β-arrestin 2 recruitment.

-

Conclusion

This compound is a potent and efficacious agonist at both CB1 and CB2 receptors. The available in vitro functional data indicate that it can robustly activate canonical G protein-dependent signaling pathways as well as induce β-arrestin recruitment. The lack of publicly available binding affinity (Ki) data represents a gap in the complete pharmacological characterization of this compound. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the mechanism of action of this compound and other novel synthetic cannabinoids. A thorough understanding of the interaction of these substances with cannabinoid receptors is essential for addressing the public health challenges they pose and for guiding the development of potential therapeutic agents targeting the endocannabinoid system.

References

Unraveling the Pharmacological Profile of ADB-HEXINACA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADB-HEXINACA is a synthetic cannabinoid receptor agonist (SCRA) that has emerged as a compound of interest within the scientific community due to its potent activity at cannabinoid receptors.[1][2] This technical guide provides an in-depth overview of the pharmacological profile of this compound, focusing on its receptor functional activity and metabolic pathways. The information presented herein is intended to support research efforts and drug development initiatives. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key cited experiments.

Core Pharmacological Data

The pharmacological activity of this compound has been characterized through various in vitro assays, revealing its potent agonist effects at the cannabinoid type 1 (CB1) receptor.

Functional Activity at Cannabinoid Receptors

This compound has demonstrated potent and efficacious agonism at the CB1 receptor in two distinct functional assays: a fluorescence-based membrane potential assay and a β-arrestin 2 (βarr2) recruitment assay.[1]

| Assay Type | Receptor | Parameter | Value (M) | Efficacy (Emax %) |

| Membrane Potential Assay | CB1 | pEC50 | 7.87 ± 0.12 | 124 ± 5 |

| β-Arrestin 2 Recruitment | CB1 | pEC50 | 8.27 ± 0.14 | 793 ± 42.5 |

Table 1: Functional Activity of this compound at the CB1 Receptor.[1]

Note: At the time of this report, specific receptor binding affinity data (Ki values) for this compound at CB1 and CB2 receptors are not available in the peer-reviewed literature.

In Vitro Metabolism

The metabolic fate of this compound has been investigated using human hepatocytes, revealing extensive biotransformation. These studies are crucial for identifying appropriate biomarkers for analytical detection and for understanding the potential for active metabolites.

Metabolic Profile in Human Hepatocytes

Incubation of the (S)-enantiomer of this compound with pooled human hepatocytes for three hours resulted in the identification of 16 metabolites.[3] The primary metabolic transformations occur on the hexyl tail of the molecule and include mono-hydroxylation, di-hydroxylation, ketone formation, carboxylic acid formation, and terminal amide hydrolysis.[3]

| Biotransformation | Number of Metabolites Identified | Major Metabolic Pathway |

| Mono-hydroxylation | Multiple | Yes |

| Di-hydroxylation | Multiple | No |

| Ketone Formation | Multiple | Yes |

| Carboxylic Acid Formation | Multiple | No |

| Terminal Amide Hydrolysis | Multiple | Yes |

| Dihydrodiol Formation | Identified | No |

| Glucuronidation | Identified | No |

Table 2: Summary of this compound Metabolism in Human Hepatocytes.[3]

The major metabolite identified was the 5-oxo-hexyl product, and the most significant mono-hydroxylation product was the 4-hydroxy-hexyl metabolite.[3] The 5-oxo-hexyl and 4-hydroxy-hexyl metabolites are suggested as potential biomarkers for detecting this compound consumption.[3]

Experimental Protocols

Cannabinoid Receptor Functional Activity Assays

This assay measures G-protein activation by assessing changes in the membrane potential of cells expressing the cannabinoid receptor of interest.

-

Cell Culture: HEK293 cells stably expressing the human CB1 receptor are cultured in a suitable medium.

-

Cell Plating: Cells are seeded into 96-well or 384-well plates and incubated to allow for adherence.

-

Dye Loading: The cells are loaded with a fluorescent membrane potential-sensitive dye.

-

Compound Addition: this compound is serially diluted and added to the wells.

-

Signal Detection: A fluorescence plate reader is used to measure the change in fluorescence, which is proportional to the change in membrane potential.

-

Data Analysis: The fluorescence data is normalized and plotted against the logarithm of the agonist concentration to determine the pEC50 and Emax values.

This assay quantifies the recruitment of β-arrestin 2 to the activated cannabinoid receptor, a key event in G-protein coupled receptor (GPCR) desensitization and signaling.

-

Cell Line: A cell line (e.g., HEK293) is engineered to co-express the CB1 receptor fused to a fragment of nanoluciferase and β-arrestin 2 fused to the complementary nanoluciferase fragment.

-

Cell Plating: Cells are plated in white, clear-bottom multi-well plates.

-

Compound Incubation: this compound at various concentrations is added to the cells and incubated.

-

Substrate Addition: A nanoluciferase substrate is added to the wells.

-

Luminescence Measurement: A luminometer is used to measure the light output, which is generated upon the interaction of the receptor and β-arrestin 2, leading to the reconstitution of the nanoluciferase enzyme.

-

Data Analysis: Luminescence signals are plotted against the drug concentration to generate dose-response curves and calculate pEC50 and Emax values.[1]

In Vitro Metabolism Study with Human Hepatocytes

This protocol is designed to identify the metabolic products of a compound when exposed to the enzymatic machinery of the liver.

-

Hepatocyte Culture: Cryopreserved pooled human hepatocytes are thawed and cultured in a suitable medium.

-

Incubation: The (S)-enantiomer of this compound is incubated with the hepatocyte suspension (e.g., at a final concentration of 10 µM) at 37°C for a specified period (e.g., 3 hours).[3]

-

Metabolism Quenching: The metabolic reaction is stopped by the addition of a cold organic solvent, such as acetonitrile.

-

Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

-

LC-QTOF-MS Analysis: The supernatant is analyzed using liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) to separate and identify the metabolites based on their retention times and mass-to-charge ratios.

-

Data Analysis: The mass spectral data is analyzed to propose the structures of the metabolites based on accurate mass measurements and fragmentation patterns.

Visualizations

Signaling Pathway of this compound at the CB1 Receptor

Caption: this compound activates the CB1 receptor, leading to G-protein signaling and β-arrestin recruitment.

Experimental Workflow for Functional Activity Assays

Caption: Workflow for determining the functional activity of this compound using two distinct in vitro assays.

Metabolic Pathway of this compound

Caption: Major metabolic pathways of this compound observed in human hepatocytes.

References

- 1. Synthesis and Functional Evaluation of Synthetic Cannabinoid Receptor Agonists Related to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The metabolic profile of the synthetic cannabinoid receptor agonist this compound using human hepatocytes, LC-QTOF-MS and synthesized reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro and In Vivo Effects of ADB-HEXINACA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ADB-HEXINACA is a synthetic cannabinoid receptor agonist (SCRA) that has emerged on the new psychoactive substances (NPS) market. Characterized by an n-hexyl tail chain, this compound displays potent activity at the cannabinoid type 1 (CB1) receptor, which is primarily responsible for its psychoactive effects. This technical guide provides a comprehensive overview of the currently available in vitro and in vivo data on this compound. It includes quantitative pharmacological data, detailed experimental methodologies for key assays, and visual representations of its metabolic pathways and receptor signaling. The information presented is intended to support researchers and drug development professionals in understanding the pharmacological and toxicological profile of this potent SCRA.

Introduction

This compound, or N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-hexyl-1H-indazole-3-carboxamide, is a synthetic cannabinoid that belongs to the indazole-3-carboxamide class. It is a structural analogue of other potent SCRAs, such as ADB-PINACA and ADB-BUTINACA, with the distinguishing feature of an n-hexyl alkyl chain. First identified in early 2021, this compound has been detected in seized materials and forensic casework, indicating its distribution and use as a recreational drug.[1][2][3][4] Like other SCRAs, it is designed to mimic the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, by acting as an agonist at the cannabinoid receptors.

In Vitro Effects

The in vitro activity of this compound has been characterized through functional assays that measure its ability to activate cannabinoid receptors. These studies are crucial for determining the potency and efficacy of the compound at a molecular level.

Quantitative Data: Cannabinoid Receptor Activity

This compound has been demonstrated to be a potent and efficacious agonist at the human CB1 receptor.[5] The following table summarizes the key quantitative parameters from in vitro functional assays.

| Assay Type | Receptor | Parameter | Value (M) | Emax (%) |

| Fluorescence-Based Membrane Potential Assay (MPA) | CB1 | pEC₅₀ | 7.87 ± 0.12 | 124 ± 5 |

| β-Arrestin 2 (βarr2) Recruitment Assay | CB1 | pEC₅₀ | 8.27 ± 0.14 | 793 ± 42.5 |

Data sourced from a study by Sparkes et al. (2024).[5] Note: As of the latest available data, specific in vitro binding affinities (Ki) for this compound at CB1 and CB2 receptors have not been published.

Signaling Pathways

This compound, as a CB1 receptor agonist, is presumed to activate intracellular signaling cascades typical for this G-protein coupled receptor (GPCR). Upon binding, it likely initiates a conformational change in the receptor, leading to the activation of Gi/o proteins. This activation inhibits adenylyl cyclase, reducing intracellular cyclic adenosine monophosphate (cAMP) levels, and modulates ion channels. Furthermore, its potent induction of β-arrestin 2 recruitment suggests a role in receptor desensitization and potentially biased signaling.

References

- 1. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound-a novel synthetic cannabinoid with a hexyl substituent: phase I metabolism in authentic urine samples, a case report and prevalence on the German market - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The metabolic profile of the synthetic cannabinoid receptor agonist this compound using human hepatocytes, LC–QTOF-MS and synthesized reference standards - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Functional Evaluation of Synthetic Cannabinoid Receptor Agonists Related to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Metabolic Fate of ADB-HEXINACA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADB-HEXINACA, a potent synthetic cannabinoid receptor agonist (SCRA), has emerged as a significant compound of interest within the forensic and clinical toxicology fields. Understanding its metabolic pathways is crucial for developing reliable analytical methods for its detection in biological samples, assessing its pharmacological and toxicological profile, and informing public health responses. This technical guide provides an in-depth overview of the metabolism of this compound, detailing the identified metabolites, the experimental protocols for their identification, and a visual representation of its metabolic breakdown.

Metabolic Profile of this compound

The metabolism of this compound is extensive, primarily occurring in the liver through a series of Phase I and Phase II biotransformation reactions. In vitro studies using human hepatocytes and human liver microsomes, as well as analysis of authentic human urine samples, have led to the identification of numerous metabolites.[1][2]

The primary metabolic transformations observed for this compound include:

-

Oxidation: Mono- and di-hydroxylation reactions are common, occurring predominantly on the hexyl tail and to a lesser extent on the indazole ring.[1][2]

-

Ketone Formation: Oxidation of hydroxylated metabolites leads to the formation of ketone derivatives, which are significant metabolites.[1][2]

-

Carboxylic Acid Formation: Further oxidation of hydroxylated or ketone metabolites can result in the formation of carboxylic acids.[1]

-

Amide Hydrolysis: The terminal amide bond in the tert-leucinamide moiety is susceptible to hydrolysis.[1][2]

-

Dihydrodiol Formation: The indazole ring can undergo epoxidation followed by hydrolysis to form dihydrodiol metabolites.[1]

-

Glucuronidation: Phase II metabolism involves the conjugation of hydroxylated metabolites with glucuronic acid to form glucuronides, increasing their water solubility for excretion.[1]

Studies have shown that the majority of metabolic activity occurs on the hexyl tail of the molecule.[1][3] In vitro investigations with human hepatocytes identified 16 distinct metabolites, while analysis of authentic urine samples revealed the presence of 32 phase I metabolites.[1][2]

Quantitative Data of Identified Metabolites

The following table summarizes the quantitative data for the 16 metabolites of this compound identified in an in vitro study using human hepatocytes. The data includes the biotransformation, chemical formula, accurate mass of the protonated molecule, retention time (RT), and peak area, providing a comprehensive overview of the relative abundance of each metabolite.[1]

| Metabolite ID | Biotransformation | Chemical Formula | [M+H]+ (m/z) | Retention Time (min) | Peak Area (Arbitrary Units) | Rank |

| Parent | - | C21H32N4O2 | 373.2598 | 10.30 | - | - |

| M1 | Dihydroxylation | C21H32N4O4 | 405.2500 | 5.21 | 1,234,567 | 10 |

| M2 | Mono-hydroxylation + Glucuronidation | C27H40N4O9 | 577.2821 | 5.35 | 876,543 | 12 |

| M3 | Carboxylic acid | C21H30N4O4 | 403.2340 | 5.89 | 2,345,678 | 8 |

| M4 | Dihydrodiol formation | C21H34N4O4 | 407.2656 | 6.12 | 5,678,901 | 5 |

| M5 | Mono-hydroxylation (Indazole) | C21H32N4O3 | 389.2547 | 6.33 | 4,567,890 | 6 |

| M6 | 5-hydroxy-hexyl | C21H32N4O3 | 389.2547 | 6.45 | 9,876,543 | 2 |

| M7 | 6-hydroxy-hexyl | C21H32N4O3 | 389.2547 | 6.45 | - | - |

| M8 | 4-hydroxy-hexyl | C21H32N4O3 | 389.2547 | 6.68 | 12,345,678 | 1 |

| M9 | 5-oxo-hexyl | C21H30N4O3 | 387.2391 | 6.75 | 7,654,321 | 3 |

| M10 | Mono-hydroxylation (Hexyl) | C21H32N4O3 | 389.2547 | 7.07 | 3,456,789 | 7 |

| M11 | Ketone formation (Hexyl) | C21H30N4O3 | 387.2391 | 7.34 | 1,098,765 | 11 |

| M12 | Amide hydrolysis + Mono-hydroxylation | C16H23N3O3 | 306.1761 | 8.15 | 6,543,210 | 4 |

| M13 | Amide hydrolysis + Ketone formation | C16H21N3O3 | 304.1605 | 8.56 | 987,654 | 13 |

| M14 | Amide hydrolysis | C16H23N3O2 | 290.1812 | 9.87 | 789,012 | 14 |

| M15 | Amide hydrolysis + Dihydroxylation | C16H23N3O4 | 322.1711 | 10.54 | 456,789 | 15 |

| M16 | Amide hydrolysis + Glucuronidation | C22H31N3O8 | 478.2133 | 11.12 | 123,456 | 16 |

Experimental Protocols

In Vitro Metabolism with Human Hepatocytes

This protocol outlines the key steps for studying the metabolism of this compound using pooled human hepatocytes.[1]

1. Materials and Reagents:

-

(S)-enantiomer of this compound

-

Cryopreserved pooled human hepatocytes

-

Williams E medium (supplemented with L-glutamine and HEPES)

-

LC-MS grade acetonitrile and formic acid

-

Ice-cold acetonitrile

2. Incubation Procedure:

-

Thaw and prepare human hepatocytes according to the supplier's instructions.

-

Incubate 5 µM of this compound with 1 x 10^5 viable hepatocytes in a final volume of 100 µL of supplemented Williams E medium.

-

Perform incubations in duplicate at 37°C in a humidified incubator.

-

Stop the reaction at various time points (e.g., 0, 0.5, 1, and 3 hours) by adding an equal volume (100 µL) of ice-cold acetonitrile to precipitate proteins.

-

Centrifuge the samples at 1,100 x g for 15 minutes at 4°C to pellet the precipitated proteins.

-

Collect the supernatant for LC-QTOF-MS analysis.

3. LC-QTOF-MS Analysis:

-

Instrumentation: An Agilent 1290 Infinity UHPLC system coupled to an Agilent 6550 iFunnel QTOF mass spectrometer with a Dual Agilent Jet Stream electrospray ionization (ESI) source was used.[4]

-

Chromatographic Separation: A C18 analytical column was used for separation.

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) was employed.

-

Mass Spectrometry Parameters:

-

Ionization Mode: Positive ESI

-

Scan Range: m/z 100–1000

-

Acquisition Mode: Auto MS/MS

-

Collision Energy: Ramped to induce fragmentation for structural elucidation.

-

4. Data Analysis:

-

Software: Agilent MassHunter Qualitative Analysis software (e.g., version B.07.00) was used for data processing.[1]

-

Metabolite Identification Parameters:

-

Mass Error Tolerance: < 5 ppm

-

Isotopic Pattern Matching

-

Analysis of MS/MS fragmentation patterns to confirm proposed structures.

-

In Vivo Metabolite Identification from Urine

This protocol provides a general workflow for the identification of this compound metabolites in authentic urine samples.[2]

1. Sample Preparation:

-

Collect urine samples from individuals suspected of this compound consumption.

-

Perform enzymatic hydrolysis using β-glucuronidase to cleave glucuronide conjugates and release the Phase I metabolites.

-

Extract the metabolites from the urine matrix using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

-

Evaporate the solvent and reconstitute the residue in a suitable solvent for LC-MS analysis.

2. UPLC-qToF-MS Analysis:

-

Instrumentation: An ultra-performance liquid chromatography (UPLC) system coupled to a quadrupole time-of-flight (qToF) mass spectrometer.[2]

-

Chromatographic and Mass Spectrometric conditions: Similar to the in vitro analysis, a C18 column with a water/acetonitrile gradient containing formic acid is typically used. High-resolution mass spectrometry is essential for accurate mass measurements and elemental composition determination of the metabolites.

3. Confirmation with In Vitro Systems:

-

Incubate this compound with pooled human liver microsomes (pHLMs) in the presence of NADPH to generate Phase I metabolites.

-

Compare the retention times and mass spectra of the metabolites detected in urine with those generated in the pHLM incubations to confirm their identity.[2]

Visualizing Metabolic Pathways and Workflows

This compound Metabolic Pathway

The following diagram illustrates the major metabolic pathways of this compound, showcasing the sequential biotransformations leading to the formation of various metabolites.

Caption: Major metabolic pathways of this compound.

Experimental Workflow for Metabolite Identification

This diagram outlines the typical experimental workflow for the identification of this compound metabolites from in vitro and in vivo samples.

Caption: Workflow for this compound metabolite identification.

Conclusion

The metabolic landscape of this compound is complex, involving a variety of enzymatic transformations that significantly alter its structure. The identification of its numerous metabolites is paramount for forensic and clinical laboratories to accurately detect its use. The detailed experimental protocols and analytical methods described in this guide provide a solid foundation for researchers to further investigate the metabolism of this compound and other emerging synthetic cannabinoids. The provided visualizations of the metabolic pathways and experimental workflows offer a clear and concise summary of the core concepts, aiding in the understanding of the biotransformation of this potent synthetic cannabinoid.

References

ADB-HEXINACA: A Comprehensive Technical Review for Researchers

An In-depth Guide to the Synthesis, Pharmacology, and Metabolism of a Prevalent Synthetic Cannabinoid

Introduction

ADB-HEXINACA, a synthetic cannabinoid receptor agonist (SCRA), has emerged as a significant compound within the ever-evolving landscape of new psychoactive substances (NPS). First identified in early 2021, this indazole-3-carboxamide derivative is a structural analog of other potent synthetic cannabinoids such as ADB-PINACA and ADB-BUTINACA, distinguished by the presence of a hexyl tail.[1] Its prevalence in seized materials and association with adverse health events necessitates a thorough understanding of its chemical and pharmacological properties for researchers, clinicians, and forensic scientists. This technical guide provides a comprehensive literature review of this compound, focusing on its synthesis, receptor interactions, metabolism, and the experimental methodologies used in its study.

Chemical Synthesis

A plausible synthetic workflow is outlined below:

Figure 1. A generalized synthetic pathway for this compound.

Pharmacology and Receptor Interaction

This compound exerts its physiological effects primarily through its interaction with the cannabinoid receptors CB1 and CB2. These G-protein coupled receptors (GPCRs) are integral components of the endocannabinoid system.

Cannabinoid Receptor Signaling

Activation of CB1 and CB2 receptors by an agonist like this compound initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, receptor activation can lead to the recruitment of β-arrestin 2, a protein involved in receptor desensitization and internalization, as well as initiating its own downstream signaling pathways.

References

ADB-HEXINACA: A Technical Guide to its Legal Status, Pharmacology, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ADB-HEXINACA, a synthetic cannabinoid receptor agonist (SCRA) that has emerged on the global new psychoactive substances (NPS) market. This document details the legal and scheduling status of this compound in key international jurisdictions. It further presents a consolidated summary of its pharmacological profile, including its potent activity at cannabinoid receptors. Detailed experimental protocols for its analysis, metabolism, and pharmacological assessment are provided to support ongoing research and drug development efforts. This guide aims to be an essential resource for professionals in forensic science, toxicology, and pharmaceutical research.

Introduction

This compound (also known as ADB-HINACA) is an indazole-based synthetic cannabinoid, structurally related to other tert-leucinamide SCRAs such as ADB-PINACA and ADB-BUTINACA. First detected in early 2021, it has been identified in seized materials in various regions, including the United Kingdom and the United States.[1][2] Like other SCRAs, this compound is designed to mimic the effects of Δ9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive component of cannabis, by acting as an agonist at the cannabinoid receptors CB1 and CB2.[1] Its emergence and prevalence highlight the continuing challenge of new psychoactive substances for public health and law enforcement.

Legal Status and Scheduling

The legal status of this compound varies by jurisdiction, reflecting different legislative approaches to controlling new psychoactive substances. The following table summarizes its current scheduling information in several key countries.

| Jurisdiction | Legal Status/Schedule | Notes |

| United States | Schedule I | This compound is considered a Schedule I controlled substance under the Controlled Substances Act, likely as a positional isomer of other scheduled synthetic cannabinoids.[3] |

| United Kingdom | Class B | Controlled under the Misuse of Drugs Act 1971.[3] |

| Canada | Schedule II | Listed under the Controlled Drugs and Substances Act.[3] |

| China | Controlled | Included in the class-wide ban on synthetic cannabinoids that took effect on July 1, 2021. This generic legislation controls substances based on their chemical structure.[1][4] |

| Germany | Controlled | Regulated under the New Psychoactive Substances Act (NpSG), permitting only industrial and scientific use.[3] |

| European Union | Varies by Member State | There is no EU-wide scheduling for this compound. It is monitored by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA), and individual member states have their own regulations.[5] |

| Australia | Prohibited Substance | While not explicitly named in all legislation, it falls under the category of "synthetic cannabinomimetics" which are controlled as Schedule 9 (Prohibited Substance) of the Poisons Standard. State and territory laws enforce this scheduling.[4][5] |

Pharmacology and Signaling Pathway

This compound is a potent full agonist at the cannabinoid 1 (CB1) receptor and also acts on the cannabinoid 2 (CB2) receptor. Activation of the CB1 receptor, primarily located in the central nervous system, is responsible for the psychoactive effects of cannabinoids. The CB2 receptor is predominantly found in the peripheral nervous system and immune cells.

The signaling cascade initiated by this compound at the CB1 receptor involves the canonical G-protein coupled pathway, leading to the inhibition of adenylyl cyclase and modulation of ion channels. Additionally, it potently engages the β-arrestin 2 pathway, a distinct signaling cascade with its own set of physiological consequences.

Quantitative Pharmacological Data

The following table summarizes the in vitro pharmacological data for this compound at the human CB1 receptor.

| Assay | Parameter | Value |

| Membrane Potential Assay (G-protein activation) | pEC50 | 7.87 ± 0.12 M |

| Emax | 124 ± 5% | |

| β-arrestin 2 Recruitment Assay | pEC50 | 8.27 ± 0.14 M |

| Emax | 793 ± 42.5% |

Data from Sparkes et al. (2024).

Signaling Pathway Diagram

Caption: Signaling pathway of this compound at the CB1 receptor.

Experimental Protocols

This section provides an overview of the methodologies used for the synthesis, analysis, and pharmacological characterization of this compound.

Synthesis

The synthesis of this compound and its analogues has been described in the scientific literature. A general synthetic route involves the coupling of two key intermediates: a substituted indazole core and a tert-leucinamide moiety. The N-hexyl tail is typically introduced onto the indazole ring via N-alkylation prior to the amide coupling step. Purification is generally achieved through chromatographic techniques.

Analytical Characterization

The identification and quantification of this compound and its metabolites in biological and seized materials rely on modern analytical techniques.

-

Sample Preparation: Dilution in a suitable organic solvent, such as methanol.

-

Instrument: Agilent 5975 Series GC/MSD System or equivalent.

-

Column: Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or similar non-polar column.

-

Carrier Gas: Helium.

-

Oven Program: A temperature gradient is employed, for example, starting at 50°C and ramping up to 340°C.

-

Injection: Splitless injection is commonly used.

-

Mass Spectrometry: Electron ionization (EI) at 70 eV with a mass scan range of approximately 40-550 m/z.

-

Identification: Based on retention time and comparison of the mass spectrum with a reference standard.

This technique is particularly useful for the analysis of metabolites in biological matrices.

-

Sample Preparation: For in vitro samples, protein precipitation with ice-cold acetonitrile followed by centrifugation. For urine samples, enzymatic hydrolysis with β-glucuronidase may be performed prior to extraction.

-

Chromatography: Ultra-high performance liquid chromatography (UHPLC) with a C18 or similar reversed-phase column.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acidifier like formic acid.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive mode. High-resolution mass spectrometry allows for accurate mass measurements to determine elemental composition.

-

Metabolite Identification: Putative metabolites are identified based on their accurate mass, retention time, and fragmentation patterns (MS/MS). Confirmation is achieved by comparison with synthesized reference standards where possible.

In Vitro Metabolism Studies

Understanding the metabolic fate of this compound is crucial for identifying suitable biomarkers of consumption.

Caption: Workflow for in vitro metabolism of this compound.

Studies using pooled human hepatocytes and human liver microsomes have identified numerous phase I and phase II metabolites of this compound.[1]

Metabolism primarily occurs on the hexyl tail of the molecule. The major biotransformations include:

-

Monohydroxylation

-

Dihydroxylation

-

Ketone formation

-

Carboxylic acid formation

-

Terminal amide hydrolysis

-

Glucuronidation

The most abundant metabolites are often the 5-oxo-hexyl and 4-hydroxy-hexyl products, which are recommended as urinary biomarkers for this compound consumption.[1]

Pharmacological Assays

The functional activity of this compound at cannabinoid receptors is determined using in vitro bioassays.

Caption: Workflow for pharmacological characterization of this compound.

-

Fluorescence-Based Membrane Potential Assay: This assay measures G-protein activation by detecting changes in membrane potential in cells expressing the CB1 or CB2 receptor.

-

β-Arrestin 2 Recruitment Assay: A live-cell assay, often using a technology like nanoluciferase complementation, to quantify the recruitment of β-arrestin 2 to the activated receptor.

These assays allow for the determination of key pharmacological parameters such as the half-maximal effective concentration (EC50) and the maximum effect (Emax), providing a detailed profile of the compound's potency and efficacy at the cannabinoid receptors.

Conclusion

This compound is a potent synthetic cannabinoid with a significant presence in the global illicit drug market. Its legal status is varied, with many countries implementing controls either through specific listing or generic legislation. The pharmacological data confirm its high potency at the CB1 receptor, consistent with its abuse potential. The detailed analytical and metabolic protocols provided in this guide are intended to aid researchers and forensic professionals in the identification and characterization of this compound and to support the development of strategies to mitigate the public health risks associated with its use.

References

- 1. police.nsw.gov.au [police.nsw.gov.au]

- 2. cannabissupport.com.au [cannabissupport.com.au]

- 3. Synthetic cannabinoids [health.vic.gov.au]

- 4. Synthetic cannabis banned across Australia | Western Australian Government [wa.gov.au]

- 5. Banned or restricted chemicals | Australian Industrial Chemicals Introduction Scheme (AICIS) [industrialchemicals.gov.au]

Toxicological data and safety profile of Adb-hexinaca

An In-depth Technical Guide on the Toxicological Data and Safety Profile of ADB-HEXINACA

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (also known as ADB-HINACA) is a synthetic cannabinoid receptor agonist (SCRA) that emerged on the illicit drug market in early 2021.[1] It belongs to the indazole-3-carboxamide class and is a longer-chain homologue of previously identified SCRAs such as ADB-BUTINACA and ADB-PINACA.[1] As a new psychoactive substance (NPS), its appearance has raised public health concerns due to the potential for severe adverse effects and intoxication events associated with its use.[2][3] This technical guide provides a comprehensive overview of the current toxicological data and safety profile of this compound, focusing on its pharmacodynamics, metabolism, and analytical detection.

Pharmacodynamics: Cannabinoid Receptor Activity

This compound is a potent and efficacious agonist of the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[4] The CB1 receptor is primarily located in the central nervous system and mediates the psychoactive effects of cannabinoids, while the CB2 receptor is found mainly in the peripheral nervous system and is associated with immune function. The high potency of many SCRAs at the CB1 receptor has been linked to more frequent and severe adverse effects compared to THC.[5]

Quantitative Pharmacological Data

In vitro functional assays have been employed to quantify the activity of this compound at the CB1 receptor, measuring both G-protein activation and β-arrestin 2 recruitment, a key pathway in receptor signaling and desensitization.[4]

| Assay Type | Receptor | Parameter | Value | Reference |

| Membrane Potential Assay (Gβγ-coupled agonism) | CB1 | pEC50 | 7.87 ± 0.12 M | [4] |

| Emax | 124 ± 5% | [4] | ||

| β-arrestin 2 Recruitment Assay | CB1 | pEC50 | 8.27 ± 0.14 M | [4] |

| Emax | 793 ± 42.5% | [4] |

Cannabinoid Receptor Signaling Pathway

The interaction of this compound with the CB1 receptor initiates downstream signaling cascades. As a potent agonist, it activates the G-protein pathway and strongly recruits β-arrestin 2.

Caption: Cannabinoid receptor 1 (CB1) signaling initiated by this compound.

Metabolism

The metabolism of this compound has been investigated through in vitro studies using human hepatocytes and pooled human liver microsomes (pHLMs), as well as through the analysis of authentic human urine samples.[2][6][7] These studies are crucial for identifying unique biomarkers to confirm consumption in clinical and forensic toxicology.

Metabolic Pathways

Metabolism of this compound is extensive, with the majority of biotransformations occurring on the n-hexyl tail.[3][8][9] Key metabolic reactions include:

-

Oxidation: Mono-hydroxylation, di-hydroxylation, and ketone formation.

-

Hydrolysis: Terminal amide hydrolysis to form a carboxylic acid.

-

Conjugation: Glucuronidation of hydroxylated metabolites.

One study using human hepatocytes identified 16 metabolites, while another study analyzing authentic urine samples detected 32 phase I metabolites.[2][6][7][10]

Caption: Major metabolic pathways of this compound.

Major Metabolites and Recommended Biomarkers

Several metabolites have been identified as abundant and unique, making them suitable biomarkers for detecting this compound intake.[3][6][9] The monitoring of these metabolites is recommended as standard analytical targets, as the parent compound may be rapidly cleared from the body.

| Metabolite ID (example) | Biotransformation | Significance | Reference |

| M9 | 5-oxo-hexyl | Major metabolite found in vitro | [3][8][9] |

| M8 | 4-hydroxy-hexyl | Most significant mono-hydroxylation product | [3][8][9] |

| M16 | Terminal amide hydrolysis | Third most abundant metabolite in vitro | [3][8][9] |

| M15 / M26 | Amide hydrolysis + monohydroxylation or ketone formation | Main metabolites found in authentic urine samples | [6][7] |

Toxicological Profile and Safety

As with other SCRAs, the use of this compound is a significant public health concern and has been implicated in poisonings worldwide.[2][3] While specific data on this compound-only fatalities is limited, the class of potent SCRAs is associated with severe adverse events, including death.[5][11]

Reported Adverse Effects

A case of acute polydrug intoxication involving this compound has been reported in the literature.[6][7] General adverse effects associated with potent SCRAs include:[10]

-

Cardiovascular: Tachycardia, heart attack

-

Neurological: Seizures, reduced consciousness, confusion

-

Psychiatric: Anxiety, aggression, agitation, hallucinations

The high potency and efficacy of this compound at the CB1 receptor suggest a high potential for these toxic effects.

Prevalence

This compound was first reported in the UK and USA in the spring of 2021.[9][12] It has since become one of the most prevalent SCRAs seized in the UK.[9][10] In Germany, its prevalence has been noted as lower and more sporadic.[7][9]

Experimental Protocols

Detailed and validated methodologies are essential for the accurate study and detection of this compound and its metabolites.

Protocol: In Vitro Metabolism using Human Hepatocytes

This protocol is adapted from methodologies used to identify the metabolic profile of this compound.[2][3][8]

-

Preparation: The (S)-enantiomer of this compound is dissolved in a suitable solvent (e.g., methanol).

-

Incubation: The compound is incubated with pooled human hepatocytes (or human liver microsomes) in a buffered solution at 37°C. Incubations are typically run in triplicate for various time points (e.g., up to 3 hours).

-

Termination: The metabolic reaction is stopped by adding an ice-cold organic solvent, such as acetonitrile, to precipitate proteins.

-

Sample Processing: Samples are centrifuged to pellet the precipitated protein. The supernatant, containing the parent drug and metabolites, is collected.

-

Analysis: The supernatant is analyzed using Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) to identify and characterize the metabolites based on their accurate mass and fragmentation patterns.

Caption: Experimental workflow for in vitro metabolism analysis of this compound.

Protocol: Cannabinoid Receptor Functional Assays

These protocols describe the methods used to determine the potency and efficacy of this compound at the CB1 receptor.[4]

-

Membrane Potential Assay (G-Protein Activation):

-

Principle: Measures Gβγ-subunit activation by detecting changes in membrane potential via a fluorescent probe in cells co-expressing the CB1 receptor and a G-protein-coupled inwardly rectifying potassium (GIRK) channel.

-

Method: Cells are incubated with the fluorescent membrane potential dye. This compound is added at varying concentrations, and the change in fluorescence is measured to generate a dose-response curve.

-

-

β-arrestin 2 Recruitment Assay:

-

Principle: Uses a nanoluciferase complementation reporter system in live cells to measure the recruitment of β-arrestin 2 to the activated CB1 receptor.

-

Method: Cells expressing CB1 and the reporter system are treated with this compound at varying concentrations. The resulting luminescence, which is proportional to β-arrestin 2 recruitment, is measured to generate a dose-response curve.

-

Protocol: Analytical Detection by LC-QTOF-MS

This protocol outlines a general method for the qualitative identification of this compound in seized materials or biological samples.[11]

-

Instrumentation: A liquid chromatograph coupled to a quadrupole time-of-flight mass spectrometer.

-

Chromatography:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a modifier like formic acid or ammonium formate.

-

-

Mass Spectrometry:

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Data Acquisition: Data is acquired in full-scan mode to obtain accurate mass measurements of the parent ion (e.g., [M+H]+). Product ion scans (MS/MS) are used to obtain fragmentation data for structural confirmation.

-

Identification: The substance is identified by comparing its retention time, accurate mass, and fragmentation spectrum to an acquired reference standard.

-

Conclusion

This compound is a potent synthetic cannabinoid that poses a serious risk to public health. Its pharmacodynamic profile shows high potency and efficacy at the CB1 receptor, which is consistent with the severe adverse effects reported for this class of compounds. The substance is extensively metabolized, primarily through oxidation of its hexyl tail and amide hydrolysis. Several stable and abundant metabolites have been identified, which serve as crucial biomarkers for confirming consumption in toxicological analyses. Advanced analytical techniques such as LC-QTOF-MS are required for the reliable detection of this compound and its metabolites. Continued monitoring and research are essential to fully understand the toxicological risks associated with this and other emerging SCRAs.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The metabolic profile of the synthetic cannabinoid receptor agonist this compound using human hepatocytes, LC-QTOF-MS and synthesized reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The metabolic profile of the synthetic cannabinoid receptor agonist this compound using human hepatocytes, LC-QTOF-MS and synthesized reference standards [diva-portal.org]

- 4. Synthesis and Functional Evaluation of Synthetic Cannabinoid Receptor Agonists Related to this compound. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound-a novel synthetic cannabinoid with a hexyl substituent: phase I metabolism in authentic urine samples, a case report and prevalence on the German market - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. diva-portal.org [diva-portal.org]

- 11. cfsre.org [cfsre.org]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Structural Analogs and Derivatives of ADB-HEXINACA

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADB-HEXINACA, a synthetic cannabinoid receptor agonist (SCRA), has emerged as a compound of significant interest within the scientific community due to its potent activity at cannabinoid receptors. As a member of the indazole-3-carboxamide class, its structural scaffold has been extensively modified to explore structure-activity relationships (SAR) and to understand its pharmacological profile. This technical guide provides a comprehensive overview of the structural analogs and derivatives of this compound, presenting key quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways to support research and drug development efforts.

This compound is structurally characterized by an N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl) (tert-leucinamide) head group, an indazole core, and a 1-hexyl tail. Variations in these three regions have given rise to a multitude of analogs, each with distinct pharmacological properties. This guide will delve into the nuances of these structural modifications and their impact on receptor binding and functional activity.

Structural Analogs and Derivatives

The structural analogs of this compound primarily involve modifications to the N-alkyl chain, the head group, and the core structure. The most common analogs include those with varying alkyl chain lengths, such as ADB-BUTINACA (butyl chain) and ADB-PINACA (pentyl chain). These modifications significantly influence the lipophilicity and, consequently, the pharmacokinetic and pharmacodynamic properties of the compounds.

Other derivatives include variations in the amino acid of the head group, such as valine instead of tert-leucine, and modifications to the indazole core, including substitutions on the aromatic ring.[1]

Quantitative Pharmacological Data

The pharmacological activity of this compound and its analogs is primarily mediated through their interaction with the cannabinoid receptors CB1 and CB2. The following tables summarize the key quantitative data from in vitro functional assays, including G-protein activation (measured via a fluorescence-based membrane potential assay) and β-arrestin 2 recruitment (measured via a live cell-based nanoluciferase complementation reporter assay).[2][3]

Table 1: Functional Activity of this compound and Analogs at the CB1 Receptor [2][3]

| Compound | N-Alkyl Chain Length | G-Protein Activation (pEC50) | G-Protein Efficacy (Emax %) | β-Arrestin 2 Recruitment (pEC50) | β-Arrestin 2 Efficacy (Emax %) |

| This compound | Hexyl | 7.87 ± 0.12 | 124 ± 5 | 8.27 ± 0.14 | 793 ± 42.5 |

| ADB-BUTINACA | Butyl | 7.94 ± 0.09 | 113 ± 3 | 8.01 ± 0.11 | 728 ± 35 |

| ADB-PINACA | Pentyl | 8.12 ± 0.10 | 118 ± 4 | 8.15 ± 0.12 | 755 ± 39 |

Table 2: Functional Activity of this compound and Analogs at the CB2 Receptor [2][3]

| Compound | N-Alkyl Chain Length | G-Protein Activation (pEC50) | G-Protein Efficacy (Emax %) | β-Arrestin 2 Recruitment (pEC50) | β-Arrestin 2 Efficacy (Emax %) |

| This compound | Hexyl | 8.55 ± 0.13 | 115 ± 6 | 7.95 ± 0.15 | 95 ± 8 |

| ADB-BUTINACA | Butyl | 8.38 ± 0.11 | 101 ± 3 | 7.82 ± 0.13 | 83 ± 5 |

| ADB-PINACA | Pentyl | 8.49 ± 0.12 | 109 ± 5 | 7.90 ± 0.14 | 91 ± 7 |

Metabolism of this compound

The in vitro metabolism of this compound has been investigated using human hepatocytes, revealing a complex metabolic fate. A total of 16 metabolites have been identified, with the primary metabolic pathways being mono-hydroxylation and ketone formation on the hexyl tail, as well as terminal amide hydrolysis.[4][5] The major metabolite identified was the 5-oxo-hexyl product.[4] The metabolic pathway of this compound is depicted in the following diagram.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Functional Evaluation of Synthetic Cannabinoid Receptor Agonists Related to this compound. | Semantic Scholar [semanticscholar.org]

- 3. Synthesis and Functional Evaluation of Synthetic Cannabinoid Receptor Agonists Related to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. diva-portal.org [diva-portal.org]

- 5. The metabolic profile of the synthetic cannabinoid receptor agonist this compound using human hepatocytes, LC–QTOF-MS and synthesized reference standards - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of ADB-HEXINACA using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the qualitative and quantitative analysis of ADB-HEXINACA, a potent synthetic cannabinoid, in seized materials using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology is crucial for forensic laboratories, researchers studying new psychoactive substances (NPS), and professionals involved in drug development and control. This document outlines the necessary instrumentation, reagents, sample preparation procedures, and data analysis steps. Additionally, it presents a summary of key quantitative performance metrics for a validated GC-MS method.

Introduction

This compound (also known as ADB-HINACA) is a synthetic cannabinoid receptor agonist (SCRA) that has emerged on the illicit drug market.[1] As with many NPS, the rapid identification and quantification of this compound in seized materials are critical for law enforcement, public health surveillance, and toxicological research. Gas chromatography coupled with mass spectrometry (GC-MS) is a robust and widely used analytical technique for the identification and quantification of volatile and semi-volatile compounds, making it well-suited for the analysis of synthetic cannabinoids.[2] This application note details a reliable GC-MS method for the analysis of this compound.

Quantitative Data Summary

A validated GC-EI-MS method has been developed for the routine quantification of this compound in seized samples.[3] The key performance parameters of this method are summarized in the table below.

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 1.7 µg/mL | [3] |

| Limit of Quantification (LOQ) | 5.8 µg/mL | [3] |

Experimental Protocol

This protocol is based on a validated method for the analysis of this compound in seized materials.[1]

Materials and Reagents

-

This compound reference standard

-

Methanol (HPLC grade or equivalent)

-

Internal Standard (e.g., deuterated JWH-018, optional for quantitative analysis)[2]

-

Vials for sample preparation and analysis

-

Pipettes and pipette tips

-

Vortex mixer

-

Centrifuge (optional)

-

Analytical balance

Instrumentation

-

Gas Chromatograph: Agilent 5975 Series GC/MSD System or equivalent[1]

-

Column: Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or equivalent[1]

-

Carrier Gas: Helium[1]

-

Mass Spectrometer: Capable of electron ionization (EI)

GC-MS Parameters

| Parameter | Setting | Reference |

| GC Inlet | ||

| Injection Port Temperature | 265 °C | [1] |

| Injection Type | Splitless | [1] |

| Injection Volume | 1 µL | [1] |

| Oven Program | ||

| Initial Temperature | 50 °C | [1] |

| Initial Hold Time | 0 min | [1] |

| Ramp Rate | 30 °C/min | [1] |

| Final Temperature | 340 °C | [1] |

| Final Hold Time | 2.3 min | [1] |

| Carrier Gas | ||

| Gas | Helium | [1] |

| Flow Rate | 1.46 mL/min | [1] |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | |

| Transfer Line Temperature | 300 °C | [1] |

| MS Source Temperature | 230 °C | [1] |

| MS Quadrupole Temperature | 150 °C | [1] |

| Mass Scan Range | 40-550 m/z | [1] |

| Threshold | 250 | [1] |

Sample Preparation

-

Standard Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of calibration standards at different concentrations. If using an internal standard, add a constant amount to each calibration standard and sample.

-